
Diethylphosphate
Overview
Description
Diethylphosphate (DEP, CAS 598-02-7) is an organophosphorus compound with the chemical formula C₄H₁₁O₄P and a molecular weight of 154.10 g/mol. Structurally, it consists of a phosphate group bonded to two ethyl groups (O,O-diethyl ester of phosphoric acid) . DEP is synthesized via the hydrogenation of diethyl phenyl phosphate, yielding >98% purity, as confirmed by NMR spectroscopy .
DEP is a primary metabolite of organophosphorus pesticides (OPPs) such as parathion and chlorpyrifos, formed through enzymatic desulfuration and hydrolysis . It is widely detected in environmental matrices (soil, water, air) and biological samples (urine, amniotic fluid), serving as a biomarker for OPP exposure . DEP exhibits lipophilic properties, enabling accumulation in fatty tissues and prolonged detection in urine post-exposure . While traditionally considered a "harmless" excretion product, recent studies associate DEP with diabetes risk and developmental toxicity, challenging its benign status .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting diethylphosphate (DEP) in biological samples, and how can cross-reactivity with other organophosphate metabolites be minimized?
- Methodological Answer: DEP is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. To avoid cross-reactivity with structurally similar metabolites (e.g., dimethylphosphate), employ chromatographic separation with optimized mobile phases (e.g., ammonium acetate buffer) and confirmatory transitions via MS/MS. Internal standards (e.g., isotopically labeled DEP) should be used to correct for matrix effects .
Q. How should urinary DEP concentrations be normalized in population biomonitoring studies?
- Methodological Answer: Normalize DEP levels using urinary creatinine to account for urine dilution variability. For NHANES-based studies, the
WTSPP2YR
weighting variable adjusts for sampling design, whileRIDAGEYR
ensures age-specific analysis (e.g., children aged 6–11 years). Data should be log-transformed to address non-normal distributions .
Q. What are best practices for sample preparation when analyzing DEP in urine?
- Methodological Answer: Collect urine in pre-chilled containers to prevent degradation. Centrifuge samples at 3,000 × g for 10 minutes to remove particulates, aliquot supernatants, and store at −80°C. Thawed samples should be vortexed and filtered (0.22 µm) before LC-MS/MS analysis to minimize matrix interference .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between epidemiological data and in vitro toxicological findings for DEP?
- Methodological Answer: Epidemiological studies often report low-dose DEP exposure without clear health endpoints, while in vitro models may use supra-physiological concentrations. Address this by:
- Conducting dose-response studies spanning environmental and experimental ranges.
- Using physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to human exposure scenarios.
- Incorporating metabolomic profiling to identify intermediate biomarkers (e.g., acetylcholinesterase inhibition) .
Q. What experimental design considerations are critical for assessing DEP neurotoxicity in animal models?
- Methodological Answer:
- Dose Selection: Use environmentally relevant doses (e.g., derived from NHANES urinary levels) and higher doses for mechanistic studies.
- Biomarkers: Measure DEP and its parent compounds in blood/brain tissue alongside acetylcholinesterase activity.
- Developmental Windows: Expose pregnant dams to evaluate transplacental effects, with post-natal behavioral assessments (e.g., open-field tests for anxiety-like behavior) .
Q. How does DEP interact with ionic liquids in CO₂ capture applications, and what parameters influence its stability?
- Methodological Answer: In ionic liquids like [EtMeIm]+[Et₂PO₄]⁻, DEP acts as a hydrogen-bond acceptor, enhancing CO₂ solubility. Stability is temperature-dependent; at >353.15 K, decomposition may occur. Use FT-IR and NMR to monitor structural integrity under varying pressures (up to 60 bar) and temperatures. Density functional theory (DFT) simulations can predict solute-solvent interactions .
Q. What strategies mitigate DEP degradation during environmental sample storage?
- Methodological Answer: DEP degrades via hydrolysis in aqueous matrices. Add 1% (v/v) acetic acid to urine samples to stabilize metabolites. For environmental water samples, store at −20°C with 0.1% sodium azide to inhibit microbial activity. Validate stability via repeated LC-MS/MS analysis over 6 months .
Q. Data Analysis and Interpretation
Q. How should researchers handle conflicting data on DEP’s role as a biomarker for organophosphate pesticide exposure?
- Methodological Answer: DEP is a nonspecific metabolite of multiple pesticides (e.g., chlorpyrifos, diazinon). Use multivariate regression to adjust for covariates (e.g., diet, proximity to agricultural fields). Pair DEP measurements with specific pesticide metabolites (e.g., 3,5,6-trichloropyridinol) to improve exposure specificity .
Q. Experimental Design
Q. What controls are essential when studying DEP’s endocrine-disrupting potential in cell cultures?
- Methodological Answer: Include solvent controls (e.g., DMSO at <0.1% v/v) and positive controls (e.g., bisphenol A for estrogenic activity). Use dual luciferase assays (firefly/Renilla) to normalize reporter gene activity. Validate findings with CRISPR-mediated knockdown of suspected receptors (e.g., estrogen receptor-α) .
Comparison with Similar Compounds
Dialkyl Phosphates (DAPs)
DEP belongs to the dialkyl phosphate class, which includes metabolites of OPPs. Key analogs and their distinctions are summarized below:
Key Findings :
- DEP is the most epidemiologically significant DAP due to its persistence and strong correlation with diabetes (OR: 1.057; 36.84% contribution in WQS models) .
- DMP and DETP are less stable in environmental matrices, reducing their utility as long-term exposure biomarkers .
Pharmaceutical Derivatives
DEP’s phosphoester structure is leveraged in drug design for enhanced bioavailability and targeted activity:
Key Findings :
- DEP’s electronegative phosphate group improves drug-cell membrane interactions, enhancing therapeutic indices .
- In betulin derivatives, DEP substitution at C30 increases anticancer activity while reducing off-target effects .
Ionic Liquids (ILs)
DEP-based ILs are valued as green solvents due to their tunable polarity and thermal stability:
Key Findings :
Properties
CAS No. |
48042-47-3 |
---|---|
Molecular Formula |
C4H10O4P- |
Molecular Weight |
153.09 g/mol |
IUPAC Name |
diethyl phosphate |
InChI |
InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/p-1 |
InChI Key |
UCQFCFPECQILOL-UHFFFAOYSA-M |
SMILES |
CCOP(=O)([O-])OCC |
Canonical SMILES |
CCOP(=O)([O-])OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.